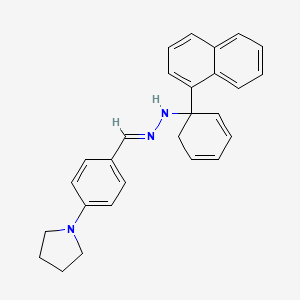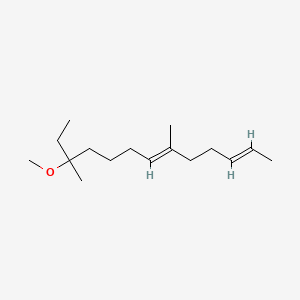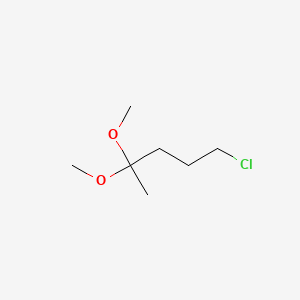
4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a pyrrolidine ring attached to a benzaldehyde group, which is further linked to a naphthylphenylhydrazone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone typically involves a multi-step process. One common method starts with the preparation of 4-(1-Pyrrolidinyl)benzaldehyde, which can be synthesized by the reaction of pyrrolidine with benzaldehyde under acidic conditions . The resulting 4-(1-Pyrrolidinyl)benzaldehyde is then reacted with 1-naphthylphenylhydrazine in the presence of a suitable catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzaldehyde or naphthylphenylhydrazone moieties are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
科学研究应用
4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic applications, such as drug development and pharmacological studies, is ongoing.
Industry: The compound is utilized in the development of new materials and chemical processes, including catalysis and polymerization.
作用机制
The mechanism of action of 4-(1-Pyrrolidinyl)benzaldehyde 1-naphthylphenylhydrazone involves its interaction with specific molecular targets. The pyrrolidine ring and benzaldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The naphthylphenylhydrazone moiety may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .
相似化合物的比较
Similar Compounds
4-(1-Piperidinyl)benzaldehyde: Similar in structure but contains a piperidine ring instead of a pyrrolidine ring.
4-(1H-Imidazol-1-yl)benzaldehyde: Contains an imidazole ring, offering different chemical reactivity and biological activity.
4-(1H-Pyrazol-1-yl)benzaldehyde: Features a pyrazole ring, which can influence its pharmacological properties.
Uniqueness
The presence of both the pyrrolidine ring and the naphthylphenylhydrazone moiety allows for versatile interactions with biological targets, making it a valuable compound in various research fields .
属性
CAS 编号 |
88738-70-9 |
|---|---|
分子式 |
C27H27N3 |
分子量 |
393.5 g/mol |
IUPAC 名称 |
1-naphthalen-1-yl-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]cyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C27H27N3/c1-4-17-27(18-5-1,26-12-8-10-23-9-2-3-11-25(23)26)29-28-21-22-13-15-24(16-14-22)30-19-6-7-20-30/h1-5,8-17,21,29H,6-7,18-20H2/b28-21+ |
InChI 键 |
XQLFGNAAIHYJKJ-SGWCAAJKSA-N |
手性 SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=N/NC3(CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
规范 SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=NNC3(CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride](/img/structure/B13767803.png)

![Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate](/img/structure/B13767814.png)


![2-hydroxy-2-oxoacetate;methyl-(2,3,4-trimethoxy-2,3,4,5-tetrahydro-1H-benzo[7]annulen-6-yl)azanium](/img/structure/B13767821.png)
![Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt](/img/structure/B13767823.png)






